

# 3-Hydroxy-3-methylcyclobutanecarboxylic acid

## CAS number 16286-86-5

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### Compound of Interest

Compound Name:	3-Hydroxy-3-methylcyclobutanecarboxylic acid
Cat. No.:	B577406

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An In-depth Technical Guide on **3-Hydroxy-3-methylcyclobutanecarboxylic acid** (CAS: 16286-86-5)

This technical guide provides a comprehensive overview of **3-Hydroxy-3-methylcyclobutanecarboxylic acid**, a unique cyclobutane derivative of interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, synthesis, and spectroscopic profile, and discusses its potential applications as a structural motif in medicinal chemistry.

## Chemical and Physical Properties

**3-Hydroxy-3-methylcyclobutanecarboxylic acid** is a white crystalline or powdery solid at room temperature.<sup>[1]</sup> It is soluble in water and some organic solvents.<sup>[1]</sup> The cyclobutane ring, a four-membered carbocycle, imparts significant ring strain, resulting in a rigid, puckered conformation that is increasingly utilized in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates.<sup>[1][2][3]</sup>

Table 1: Physicochemical Properties of **3-Hydroxy-3-methylcyclobutanecarboxylic acid**

Property	Value	Reference / Note
CAS Number	16286-86-5	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[4]</a>
Molar Mass	130.14 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
Appearance	White crystalline or powdery solid	<a href="#">[1]</a>
Melting Point	~150-155 °C	<a href="#">[1]</a>
Boiling Point	270.4 ± 33.0 °C	<a href="#">[1]</a> <a href="#">[4]</a> (Predicted)
Density	1.319 ± 0.06 g/cm <sup>3</sup>	<a href="#">[1]</a> <a href="#">[4]</a> (Predicted)
pKa	4.55 ± 0.40	<a href="#">[1]</a> <a href="#">[4]</a> (Predicted)
Storage Conditions	2-8°C, Sealed in dry conditions	<a href="#">[1]</a> <a href="#">[4]</a>

## Synthesis and Experimental Protocols

The primary synthetic route to **3-Hydroxy-3-methylcyclobutanecarboxylic acid** involves the nucleophilic addition of a methyl group to a ketone precursor. A detailed experimental protocol for the synthesis of the *cis*-diastereomer via a Grignard reaction is provided below, adapted from the literature.[\[5\]](#)

### Experimental Protocol: Grignard Synthesis of (*cis*)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid[\[5\]](#)

Materials:

- 3-oxocyclobutane carboxylic acid (1.0 g, 9.99 mmol, 1.0 equiv.)
- Anhydrous Tetrahydrofuran (THF) (35.14 mL)
- 3M Methylmagnesium chloride (CH<sub>3</sub>MgCl) solution in THF (7.30 mL, 22 mmol, 2.2 equiv.)
- 2M Hydrochloric acid (HCl)

- Dichloromethane (DCM)
- Aqueous Sodium Chloride (NaCl) solution (brine)

**Procedure:**

- To a 100 mL oven-dried round-bottom flask under a nitrogen atmosphere, add 3-oxocyclobutane carboxylic acid (1.0 g) and anhydrous THF (35.14 mL).
- Stir the solution at room temperature for 5 minutes.
- Cool the reaction mixture to -32°C using a cryocooler.
- Using an addition funnel, add the 3M solution of methylmagnesium chloride in THF dropwise over 30 minutes, maintaining the temperature at -32°C.
- After the addition is complete, allow the solution to warm to 22°C (room temperature) and stir overnight (approximately 24 hours).
- Cool the mixture to 5°C in an ice bath.
- Quench the reaction by the dropwise addition of 2M HCl. Stir the mixture for 30 minutes.
- Allow the mixture to warm to room temperature and continue stirring for an additional 45 minutes.
- Check the pH of the solution to ensure it is acidic (pH < 6).
- Extract the product from the aqueous layer with dichloromethane (~10 mL x 3).
- Combine the organic layers and wash with aqueous NaCl solution.
- Concentrate the organic phase in vacuo to yield the product.

The synthesis workflow is illustrated in the diagram below.



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Caption: Synthesis workflow for **3-Hydroxy-3-methylcyclobutanecarboxylic acid**.

## Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of **3-Hydroxy-3-methylcyclobutanecarboxylic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Data: Experimental <sup>1</sup>H NMR data for the cis-diastereomer has been reported as follows (400 MHz, CD<sub>3</sub>OD):[5]

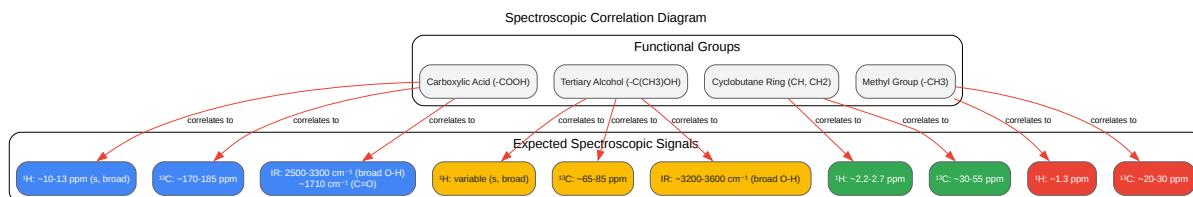
- δ 2.65 ppm (pentet, J= 8.5 Hz, 1H)
- δ 2.34-2.26 ppm (m, 3H)
- δ 2.26-2.18 ppm (m, 2H)
- δ 1.33 ppm (s, 3H)

Predicted <sup>13</sup>C NMR Data: Based on typical chemical shift ranges for similar functional groups, the following <sup>13</sup>C NMR shifts are predicted.[6][7] The carboxyl carbon is expected to be the most downfield signal, while the methyl carbon will be the most upfield.

Table 2: Spectroscopic Data for **3-Hydroxy-3-methylcyclobutanecarboxylic acid**

Spectroscopy	Feature	Observed / Predicted Value	Reference / Note
<sup>1</sup> H NMR	CH (on carboxyl-bearing carbon)	$\delta$ 2.65 ppm	[5]
CH <sub>2</sub> (cyclobutane ring)		$\delta$ 2.34-2.18 ppm	[5]
CH <sub>3</sub> (methyl group)		$\delta$ 1.33 ppm	[5]
<sup>13</sup> C NMR (Predicted)	C=O (Carboxyl)	~170 - 185 ppm	[6][8]
C-OH (Tertiary alcohol)		~65 - 85 ppm	General Range
CH (on carboxyl-bearing carbon)		~40 - 55 ppm	General Range
CH <sub>2</sub> (cyclobutane ring)		~30 - 45 ppm	General Range
CH <sub>3</sub> (methyl group)		~20 - 30 ppm	General Range
IR (Predicted)	O-H stretch (Carboxylic Acid)	2500 - 3300 $\text{cm}^{-1}$ (very broad)	[9][10]
O-H stretch (Alcohol)		~3200 - 3600 $\text{cm}^{-1}$ (broad)	General Range
C=O stretch (Carboxylic Acid)		~1700 - 1725 $\text{cm}^{-1}$ (strong, sharp)	[9][10]
C-O stretch		~1210 - 1320 $\text{cm}^{-1}$	[11]
O-H wag (Carboxylic Acid)		~900 - 960 $\text{cm}^{-1}$ (broad)	[11]

The diagram below illustrates the logical relationship between the compound's functional groups and their expected spectroscopic signals.



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Caption: Correlation of functional groups with expected spectroscopic signals.

## Role in Drug Discovery and Development

While specific biological activity for **3-Hydroxy-3-methylcyclobutanecarboxylic acid** has not been reported, the cyclobutane scaffold it contains is of considerable interest in drug discovery. The rigid, three-dimensional nature of the cyclobutane ring can be used to:

- Conformationally Restrict Molecules: Locking a molecule into its most active conformation can lead to increased potency and selectivity for its biological target.[1][2]
- Serve as an Aryl Isostere: Replacing a phenyl ring with a cyclobutane ring can improve metabolic stability and other pharmacokinetic properties.[2]
- Improve Metabolic Stability: The cyclobutane core is generally inert to metabolic degradation, which can increase the half-life of a drug.[2]
- Explore Novel Chemical Space: The unique geometry of cyclobutanes allows for the precise orientation of pharmacophoric groups to optimize interactions with protein binding pockets.[1][3]

This compound, with its carboxylic acid and tertiary alcohol functionalities, serves as a versatile building block. The carboxylic acid can be readily converted to amides, esters, and other functional groups, while the hydroxyl group offers a site for further modification or hydrogen bonding interactions within a target protein. It has been identified as a building block for the development of protein degraders, a novel therapeutic modality.[12]

## Safety and Handling

No significant toxicity or hazards have been reported for **3-Hydroxy-3-methylcyclobutanecarboxylic acid**.[1][4] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Direct contact with skin and eyes, as well as inhalation, should be avoided.[1][4]

## Conclusion

**3-Hydroxy-3-methylcyclobutanecarboxylic acid** is a valuable synthetic intermediate characterized by its rigid cyclobutane core. While it may not possess intrinsic biological activity, its utility as a building block in the synthesis of more complex molecules for pharmaceutical and materials science applications is clear. The detailed synthetic protocol and spectroscopic data provided in this guide serve as a valuable resource for researchers aiming to incorporate this unique structural motif into their discovery programs. The continued exploration of cyclobutane-containing molecules holds promise for the development of next-generation therapeutics.

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